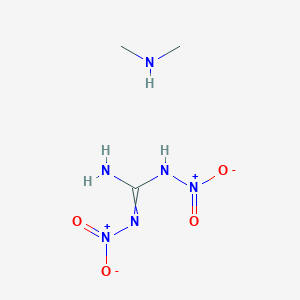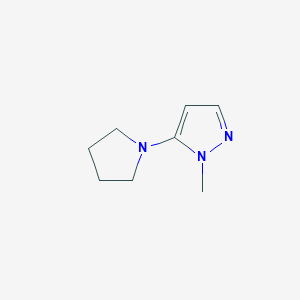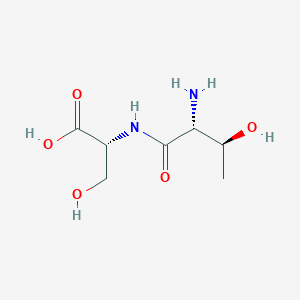![molecular formula C24H16O2 B12535300 Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate CAS No. 827028-01-3](/img/structure/B12535300.png)
Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate is an organic compound with a complex structure that includes a biphenyl core and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-ethynylbenzoic acid methyl ester, which is then subjected to further reactions to introduce the biphenyl and ethynyl groups. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which is performed under an inert atmosphere with reagents like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interfere with cellular pathways by binding to enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-1-methyl-1H-pyrazole: Shares the ethynyl group but has a different core structure.
Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate: Similar in having an ethynyl group and a carboxylate ester.
Uniqueness
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate is unique due to its biphenyl core and multiple ethynyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
827028-01-3 |
|---|---|
Fórmula molecular |
C24H16O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl 4-[2-[4-(4-ethynylphenyl)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C24H16O2/c1-3-18-6-12-21(13-7-18)22-14-8-19(9-15-22)4-5-20-10-16-23(17-11-20)24(25)26-2/h1,6-17H,2H3 |
Clave InChI |
TVSXFGYYVUCWEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)


![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
